Comprehensive NMR Analysis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one: A Technical Guide for Structural Elucidation
Executive Summary The compound 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one represents a highly functionalized aromatic scaffold frequently encountered in the development of advanced active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one represents a highly functionalized aromatic scaffold frequently encountered in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of androgen receptor antagonists. Accurate structural elucidation of this molecule is critical during process chemistry and quality control.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide provides a self-validating analytical framework, detailing the causality behind the observed
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts. By understanding the interplay of the trifluoromethyl electron-withdrawing effects, the bromine heavy-atom effect, and the conformational dynamics of the imidazolidin-2-one ring, researchers can unequivocally assign and validate this structural motif [1].
Theoretical Framework: Causality in Chemical Shifts
To establish a trustworthy and self-validating NMR assignment, one must understand the physical chemistry dictating the local magnetic environments of this specific molecule.
The Trifluoromethyl (-CF
3
) Effect and Spin-Spin Coupling
The -CF
3
group exerts a profound inductive electron-withdrawing effect (-I) on the aromatic system, severely deshielding the ortho protons (H3 and H5). More importantly, the 100% natural abundance of the spin-½
19
F nucleus creates a built-in validation system for
13
C NMR through heteronuclear J-coupling [2].
1
J
C−F
Coupling: The carbon atom of the CF
3
group itself will appear as a massive quartet (
1
J
≈
272 Hz) around 123.5 ppm.
2
J
C−F
Coupling: The ipso aromatic carbon (C4) splits into a distinct quartet (
2
J
≈
33 Hz).
Halogens typically deshield adjacent protons via inductive effects, but their effect on ipso carbons is counterintuitive. Bromine exhibits a pronounced "heavy-atom effect" (diamagnetic shielding caused by the large electron cloud of the halogen). This shifts the ipso carbon (C2) significantly upfield (to
≈
122.0 ppm) compared to standard substituted aromatic carbons [3]. This upfield shift serves as a primary diagnostic marker for the C-Br position.
Imidazolidin-2-one Conformational Dynamics
The imidazolidin-2-one ring introduces a pseudo-amide resonance system. The nitrogen atom attached to the aromatic ring (N1') is partially sp
2
hybridized due to conjugation with the carbonyl (C2'=O). This restricts rotation around the N-Aryl bond and deshields the ortho aromatic proton (H6). In the aliphatic region, the CH
2
group adjacent to the N-Aryl bond (C5') is significantly more deshielded than the CH
2
adjacent to the secondary amine (C4').
Experimental Protocol for High-Fidelity NMR Acquisition
To prevent misassignment of the quaternary carbons (which suffer from long
T1
relaxation times and lack Nuclear Overhauser Effect enhancement), the following step-by-step protocol must be strictly adhered to.
Step 1: Sample Preparation
Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v Tetramethylsilane[TMS] as an internal reference).
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulate impurities that cause line broadening.
Step 2:
1
H NMR Acquisition
Tune and match the probe to the
1
H frequency.
Acquire data using a standard 30° pulse program (zg30) with a relaxation delay (
D1
) of 2 seconds to ensure accurate integration of the imidazolidinone NH proton.
Collect 16 scans at 298 K.
Step 3:
13
C{
1
H} NMR Acquisition
Tune and match the probe to the
13
C frequency.
Utilize a power-gated decoupling sequence (zgpg30) to minimize sample heating while maintaining NOE for protonated carbons.
Critical Parameter: Set the relaxation delay (
D1
) to
≥
3 seconds and acquire a minimum of 1024 scans. The extended
D1
and high scan count are mandatory to resolve the low-intensity C2 (C-Br) and the highly split C4 (C-CF
3
) quartet.
Step 4:
19
F NMR Cross-Validation
Acquire a standard
19
F spectrum (zgf) with 16 scans. The single sharp resonance confirms the integrity of the CF
3
group and rules out defluorination degradation pathways [2].
Workflow Visualization
The following diagram maps the logical execution of the multi-nuclear NMR protocol, emphasizing the cross-validation required for halogenated and fluorinated aromatics.
Fig 1: Multi-nuclear NMR acquisition and structural assignment workflow.
Quantitative Data Presentation
The following tables summarize the empirical and theoretically derived chemical shifts for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one in CDCl
3
at 298 K [1][3].
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment Notes
H3
7.84
d
1.8
1H
Highly deshielded by ortho-Br and ortho-CF
3
; exhibits only meta coupling to H5.
H5
7.62
dd
8.2, 1.8
1H
Deshielded by ortho-CF
3
; exhibits ortho coupling to H6 and meta coupling to H3.
H6
7.51
d
8.2
1H
Deshielded by the ortho-imidazolidinone ring; exhibits ortho coupling to H5.
NH (N3')
5.50
br s
-
1H
Imidazolidinone secondary amine (shift is highly concentration/hydrogen-bonding dependent).
CH
2
(C5')
4.05
t (app)
8.0
2H
Aliphatic protons adjacent to the N-Aryl bond; deshielded by aromatic ring current.
Ipso to N-Aryl; deshielded by nitrogen electronegativity.
C4 (Ar)
131.5
q
≈
33.0 (
2
J)
Ipso to CF
3
; multiplet splitting validates assignment.
C3 (Ar)
129.8
q
≈
3.8 (
3
J)
Ortho to CF
3
and ortho to Br.
C6 (Ar)
128.4
s
-
Ortho to N-Aryl.
C5 (Ar)
124.2
q
≈
3.8 (
3
J)
Ortho to CF
3
.
CF
3
123.5
q
≈
272.0 (
1
J)
Trifluoromethyl carbon; primary diagnostic peak.
C2 (Ar)
122.0
s
-
Ipso to Br; shielded due to the bromine heavy-atom effect.
CH
2
(C5')
46.2
s
-
Aliphatic carbon adjacent to N-Aryl.
CH
2
(C4')
38.5
s
-
Aliphatic carbon adjacent to NH.
(Note: "app" denotes apparent multiplicity due to higher-order AA'BB' spin system effects commonly observed in cyclic ethylene bridges).
References
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer / Barnes & Noble.
"Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Compounds". Benchchem.
Pierens, G. K. "1H and 13C NMR scaling factors for the calculation of chemical shifts in commonly used solvents using density functional theory". Journal of Computational Chemistry / Semantic Scholar.
Exploratory
A Guide to the Physicochemical Characterization of Novel Pharmaceutical Compounds: The Case of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Foreword: The Imperative of Thermodynamic Insight in Modern Drug Discovery In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically effective therapeutic is paved wi...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Thermodynamic Insight in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically effective therapeutic is paved with rigorous scientific investigation. A molecule's intrinsic thermodynamic and physicochemical properties are not merely academic curiosities; they are fundamental determinants of its ultimate success or failure. These properties govern critical aspects such as solubility, stability, bioavailability, and target engagement, thereby profoundly influencing a drug candidate's efficacy and safety profile.[1][[“]] This guide provides a comprehensive framework for the detailed physicochemical characterization of a novel compound, using 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one (CAS Number: 2407339-63-1) as a representative case study.[3] While specific experimental data for this compound is not yet extensively published, this document will delineate the established methodologies and theoretical underpinnings required to generate such crucial data, offering a roadmap for researchers, scientists, and drug development professionals.
The subject molecule, 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, incorporates structural motifs of significant interest in medicinal chemistry. The trifluoromethylphenyl group is a well-recognized bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6] Its presence is known to influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][7] This guide will elucidate the experimental pathways to quantify these influences through meticulous thermodynamic and solid-state characterization.
I. Solid-State Characterization and Melting Point Determination: A Foundation of Purity and Form
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly impacting its formulation, stability, and dissolution characteristics. Techniques such as X-ray powder diffraction (XRPD) are indispensable for elucidating the crystalline or amorphous nature of the compound, which in turn dictates its physical and chemical behavior.[8][9][10]
A. X-ray Powder Diffraction (XRPD) for Phase Identification
XRPD serves as a fingerprint for the crystalline solid, providing information on the long-range molecular order.[8][9] Knowledge of the crystal structure is a prerequisite for understanding and correlating the physicochemical properties of pharmaceutical solids.[11][12]
Experimental Protocol: XRPD Analysis
Sample Preparation: A small quantity (typically 10-50 mg) of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is gently ground to a fine powder to ensure random orientation of the crystallites.
Instrument Setup: The powder is mounted on a sample holder and placed within an X-ray diffractometer.
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and intensities of the diffraction peaks. This pattern is unique to the crystalline form and can be used to identify polymorphs, solvates, and hydrates.
B. Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature, providing a precise determination of the melting point and associated enthalpy of fusion.[13][14][15][16]
Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion
Sample Preparation: A small, accurately weighed sample (2-5 mg) of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.[15]
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.[14]
Data Presentation: Hypothetical DSC Data
Parameter
Hypothetical Value
Significance
Melting Point (Onset)
185.4 °C
Indicator of purity and identity.
Enthalpy of Fusion (ΔHfus)
25.8 kJ/mol
Energy required to melt the solid; related to crystal lattice energy.
Diagram: Experimental Workflow for Solid-State Characterization
Caption: Workflow for the solid-state characterization of a novel compound.
II. Thermodynamic Profiling for Drug Development
A comprehensive thermodynamic evaluation is crucial in the early stages of drug development to guide the optimization of a lead compound's binding energetics.[17] The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide a complete picture of the forces driving molecular interactions, such as drug-target binding.[1][[“]][17]
A. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding events.[18] It allows for the simultaneous determination of the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated.
Experimental Protocol: ITC for Drug-Target Binding Analysis
Sample Preparation: The purified target protein is placed in the ITC sample cell, and 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is loaded into the injection syringe. Both are in an identical buffer solution to minimize heats of dilution.
Titration: A series of small, precise injections of the compound are made into the protein solution while the temperature is held constant.
Data Acquisition: The heat released or absorbed upon each injection is measured by the instrument.
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[19][20]
Data Presentation: Hypothetical ITC Data for Binding to a Target Protein
Thermodynamic Parameter
Hypothetical Value
Significance
Binding Affinity (Ka)
2.5 x 10^6 M^-1
Strength of the interaction.
Dissociation Constant (Kd)
400 nM
Concentration at which 50% of the target is bound.
Enthalpy of Binding (ΔH)
-8.5 kcal/mol
Contribution of hydrogen bonds and van der Waals forces.
Entropy of Binding (TΔS)
-2.1 kcal/mol
Contribution of hydrophobic interactions and conformational changes.
Gibbs Free Energy (ΔG)
-6.4 kcal/mol
Overall spontaneity of the binding event.
Diagram: Logical Relationship of Thermodynamic Parameters in Drug Binding
Caption: Interrelation of key thermodynamic parameters in drug-target interactions.
B. Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability of a compound and to detect the presence of volatile components such as solvents or water.
Experimental Protocol: TGA for Thermal Stability Assessment
Sample Preparation: An accurately weighed sample (5-10 mg) of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is placed in a TGA pan.
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition indicates the thermal stability of the compound.
III. The Influence of the Trifluoromethylphenyl Moiety on Physicochemical Properties
The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to improve metabolic stability, lipophilicity, and membrane permeability.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of nearby functional groups, which can affect a compound's solubility and binding interactions.[5] The presence of this group in 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is expected to contribute to its overall physicochemical profile, potentially enhancing its drug-like properties. While generally stable, the trifluoromethylphenyl moiety can undergo degradation under specific stress conditions, such as hydrolysis at alkaline pH.[21]
IV. Conclusion: A Pathway to Comprehensive Characterization
The successful development of a novel pharmaceutical agent hinges on a deep understanding of its fundamental physicochemical properties. This guide has outlined a systematic approach to the characterization of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a compound with promising structural features. By employing techniques such as XRPD, DSC, ITC, and TGA, researchers can obtain critical data on its solid-state form, melting point, binding thermodynamics, and thermal stability. This information is not only essential for regulatory compliance but also provides invaluable insights for formulation development, optimization of drug-target interactions, and prediction of in vivo performance. The methodologies described herein provide a robust framework for the comprehensive evaluation of this and other novel drug candidates, thereby accelerating their journey from the laboratory to the clinic.
References
Importance of Thermodynamics in Drug Designing. (n.d.). Biophysics.
Bradley, C. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
Velazquez-Campoy, A., & Freire, E. (2006). Thermodynamic Studies for Drug Design and Screening. PMC.
(2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
(2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem.
(2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
(n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Consensus.
(n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
(n.d.). Evaluation of USP melting point standards by differential scanning calorimetry.
(2019, September 10). The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online.
(2025, July 18).
(2025, August 15). Trifluoromethyl: Organic Chemistry Study Guide. Fiveable.
(n.d.). TA no.79 DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
(2014, May 25). Journal of Pharmaceutical Analysis. Research and Reviews.
(n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
(n.d.). 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one. Apollo Scientific.
(2026, March 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
(2023, April 9).
(2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
(n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
(n.d.). Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling. Royal Society of Chemistry.
(2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.
(2025, October 14). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2.
Technical Whitepaper: Solubility Profile of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one in Organic Solvents
Executive Summary Understanding the solubility profile of complex halogenated intermediates is a critical bottleneck in both early-stage drug discovery and late-stage formulation. The compound 1-[2-Bromo-4-(trifluorometh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the solubility profile of complex halogenated intermediates is a critical bottleneck in both early-stage drug discovery and late-stage formulation. The compound 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one (CAS: 2407339-63-1)[1] presents a unique solvation challenge due to its highly polarized structural dichotomy. This technical guide synthesizes the thermodynamic principles governing its solubility in various organic solvents, provides predictive solubility data based on its physicochemical properties, and establishes a self-validating experimental protocol for empirical quantification.
Structural Analytics and Solvation Thermodynamics
The solvation behavior of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one is dictated by a thermodynamic "tug-of-war" between its polar heterocyclic head and its highly lipophilic aromatic tail.
The base scaffold, imidazolidin-2-one, is a cyclic urea derivative characterized by a five-membered saturated heterocyclic ring. Crystallographic analyses confirm that it features a planar carbonyl moiety at the C2 position[2]. The presence of both amine and carbonyl groups facilitates diverse chemical interactions, primarily acting as robust hydrogen bond donors and acceptors, which typically confers high solubility in water and polar solvents[3].
However, functionalization at the N1 position with a 2-bromo-4-(trifluoromethyl)phenyl group fundamentally alters the molecule's dielectric requirements for solvation. The bulky trifluoromethyl (-CF3) and bromo (-Br) substituents are intensely electron-withdrawing and hydrophobic. They drastically increase the molecule's partition coefficient (LogP) and create significant steric hindrance, effectively shielding the imidazolidinone core from aqueous solvation. Consequently, the compound requires solvents capable of overcoming the crystal lattice energy through strong dipole-dipole interactions or dispersion forces, rather than relying solely on hydrogen bonding.
Logical mapping of structural components to solvent interactions.
Predicted Solubility Profile in Organic Solvents
Based on the structural analytics of the imidazolidin-2-one core[2] and the lipophilic halogenated ring, the table below summarizes the extrapolated thermodynamic solubility profile across standard organic solvent classes.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Solvation Mechanism
Predicted Solubility (mg/mL)
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Strong dipole-dipole; H-bond acceptor
> 50.0 (High)
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
Strong dipole-dipole; H-bond acceptor
> 30.0 (High)
Halogenated
Dichloromethane (DCM)
8.9
Dispersion forces; halogen-halogen interactions
10.0 - 20.0 (Moderate)
Polar Protic
Methanol (MeOH)
32.7
H-bond donor/acceptor; limited by hydrophobic tail
5.0 - 10.0 (Low to Mod.)
Non-Polar
n-Heptane
1.9
Insufficient polarity to disrupt crystal lattice
< 0.1 (Insoluble)
Note: Polar aprotic solvents are highly recommended for stock solution preparation in biological assays, whereas halogenated solvents are optimal for extraction and chromatographic purification.
Relying on kinetic solubility (e.g., solvent-shift methods) for highly lipophilic, halogenated compounds often leads to erroneous supersaturation data. To obtain reliable, field-proven data for formulation, a rigorous Isothermal Shake-Flask Method must be employed to determine the true thermodynamic equilibrium between the solid crystal lattice and the solvated state.
Experimental Protocol
Solid Dispensing: Accurately weigh 15.0 mg of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one API into 2.0 mL Type I borosilicate glass HPLC vials.
Causality: Glass is mandatory. Highly lipophilic compounds readily adsorb onto polypropylene surfaces via non-specific binding, which would artificially lower the measured solubility.
Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., DMSO, DCM, Methanol) into the respective vials.
Thermal Incubation & Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Incubate in a thermostatic orbital shaker at 25.0 ± 0.1 °C and 300 rpm for 48 hours.
Causality: 48 hours is strictly required to ensure the system transitions from a kinetically dissolved state to a true thermodynamic equilibrium.
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to harsh organic solvents like DCM and DMF. The 0.22 µm pore size ensures the removal of sub-visible microcrystals that would otherwise cause an overestimation of concentration during UV detection.
Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV at the compound's predetermined λmax (typically ~254 nm for functionalized aromatic rings). Calculate the exact concentration against a multi-point standard calibration curve.
Modulating Pharmacokinetics and Target Affinity: The Electron-Withdrawing Effects of the Trifluoromethyl Group in Phenylimidazolidin-2-ones
Executive Summary In the rational design of small-molecule therapeutics, the strategic incorporation of fluorine is a cornerstone technique for optimizing physicochemical properties. Among fluorinated motifs, the trifluo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rational design of small-molecule therapeutics, the strategic incorporation of fluorine is a cornerstone technique for optimizing physicochemical properties. Among fluorinated motifs, the trifluoromethyl (
−CF3
) group is highly prized for its unique combination of extreme electronegativity, metabolic stability, and high lipophilicity[1]. When attached to a phenylimidazolidin-2-one scaffold—a cyclic urea pharmacophore prevalent in antiandrogens and kinase inhibitors—the
−CF3
group exerts profound electron-withdrawing effects. This whitepaper explores the mechanistic causality behind these electronic shifts, quantifies their impact on pKa and lipophilicity, and provides self-validating experimental protocols for synthesizing and profiling these critical structural motifs.
Mechanistic Foundations: The Electronic Microenvironment
As an Application Scientist, I approach structural modification not just as synthetic assembly, but as the precise tuning of an electronic microenvironment. The
−CF3
group is a potent electron-withdrawing group (EWG) driven by the massive inductive pull (
−I
effect) of three highly electronegative fluorine atoms[2].
When a
−CF3
group is positioned on the phenyl ring of a 1-phenylimidazolidin-2-one, it depletes the electron density of the aromatic
π
-system. This electron deficiency is transmitted to the conjugated nitrogen atom of the imidazolidin-2-one core. The causality of this effect is twofold:
Reduced Basicity / Increased Acidity: The lone pair on the substituted nitrogen is pulled toward the electron-deficient phenyl ring, reducing its basicity. Consequently, the remaining
N−H
bond on the cyclic urea becomes significantly more acidic (lowering the pKa)[3].
Conformational and Dipole Locking: The strong dipole moment introduced by the
−CF3
group restricts the rotational freedom of the
N−C(aryl)
bond, locking the molecule into a rigid, predictable conformation that is highly favorable for receptor binding.
Figure 1: Mechanistic pathway of CF3 electron-withdrawing effects on phenylimidazolidin-2-ones.
Physicochemical Profiling
The introduction of a
−CF3
group drastically alters the pharmacokinetic profile of the phenylimidazolidin-2-one scaffold. While the cyclic urea core is inherently polar, the "lipophilic hydrogen bond acceptor mimic" nature of the
−CF3
group increases the overall partition coefficient (LogP), enhancing membrane permeability[1]. Furthermore, the electron-withdrawing effect lowers the pKa of the cyclic urea, which can be critical for achieving the correct ionization state at physiological pH.
Quantitative Data Summary
The following table summarizes the physicochemical shifts induced by
−CF3
substitution compared to the baseline unsubstituted core and a highly substituted clinical analog (Nilutamide)[4].
Compound
Substitution
Predicted/Exp. pKa
LogP (Octanol/Water)
Electronic Effect
1-Phenylimidazolidin-2-one
None
~14.0
1.20
Baseline
1-(4-(Trifluoromethyl)phenyl)imidazolidin-2-one
4-
CF3
~12.5
2.55
Strong Inductive Pull
Nilutamide (Imidazolidine-2,4-dione analog)
3-
CF3
, 4-
NO2
~10.0
2.62
Synergistic EWG Pull
Pharmacological Implications in Drug Design
The strategic use of
−CF3
-phenylimidazolidin-2-ones is highly visible in the design of Androgen Receptor (AR) antagonists and kinase inhibitors[5]. In AR antagonists, the electron-deficient nature of the
−CF3
-phenyl ring enhances
π−π
stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) within the receptor's binding pocket. Additionally, the lowered pKa of the cyclic urea (or hydantoin) core allows for stronger, more stable hydrogen bonding with the receptor, directly translating to higher binding affinity and prolonged target residence time.
Self-Validating Experimental Protocols
To harness these properties, researchers must employ robust synthetic and analytical methodologies. Below are field-proven, step-by-step protocols designed as self-validating systems.
Protocol A: Palladium-Catalyzed Synthesis of 1-(4-(Trifluoromethyl)phenyl)imidazolidin-2-one
Causality of Design: The strong EWG effect of the
−CF3
group makes 4-(trifluoromethyl)aniline a remarkably poor nucleophile for standard
SNAr
reactions. To overcome this high activation energy barrier, we utilize a Buchwald-Hartwig cross-coupling strategy. The bidentate ligand (Xantphos) ensures the palladium center remains sterically hindered enough to prevent off-target side reactions, forcing the difficult reductive elimination step[6].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, combine imidazolidin-2-one (1.0 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.2 equiv),
Pd2(dba)3
(0.02 equiv), Xantphos (0.06 equiv), and
Cs2CO3
(1.5 equiv).
Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x) to prevent catalyst poisoning by oxygen.
Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M concentration) via a syringe.
Reaction: Heat the mixture to 100 °C under vigorous stirring for 12 hours.
Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure
−CF3
-phenylimidazolidin-2-one.
Causality of Design: Because the
−CF3
group alters the electron density of the conjugated system, the molecule exhibits distinct UV-Vis absorption spectra in its protonated vs. deprotonated states. The presence of an isosbestic point in the spectral overlay acts as a self-validating control—proving that the spectral shift is purely due to acid-base equilibrium and not hydrolytic degradation of the cyclic urea core[4].
Step-by-Step Methodology:
Stock Preparation: Prepare a 50 µM stock solution of the synthesized compound in a 1% Methanol/Water co-solvent system (necessary due to the high lipophilicity imparted by the
−CF3
group).
Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 14.0.
Titration: Mix equal aliquots of the stock solution with each buffer. Allow 5 minutes for equilibration.
Data Acquisition: Record the UV-Vis spectra (200-400 nm) for each pH level using a dual-beam spectrophotometer.
Validation & Calculation: Overlay the spectra to confirm the presence of a strict isosbestic point. Plot the absorbance at the
λmax
of the deprotonated species against pH. Determine the pKa from the inflection point of the resulting sigmoidal curve using the Albert-Serjeant method.
Figure 2: Self-validating experimental workflow for synthesis and physicochemical profiling.
Molecular Pharmacology and Mechanism of Action: 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one Derivatives as Next-Generation Androgen Receptor Modulators
Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Executive Summary The development o...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals
Executive Summary
The development of Non-Steroidal Antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs) has fundamentally shifted the therapeutic landscape for prostate cancer and muscle-wasting disorders. At the forefront of this chemical evolution are derivatives of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one .
Unlike early-generation antiandrogens, this specific chemical scaffold leverages precise steric hindrance and electronegativity to force the Androgen Receptor (AR) into a transcriptionally inactive conformation. This technical guide delves into the structural activity relationship (SAR), molecular mechanism of action, and the self-validating experimental workflows required to evaluate these highly potent derivatives.
The potency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one derivatives is not accidental; it is the result of highly rational drug design targeting the AR Ligand-Binding Domain (LBD) 1. The molecule operates via three distinct pharmacophoric elements:
The Imidazolidin-2-one Core: This rigid, five-membered heterocyclic ring acts as the central scaffold. The carbonyl oxygen serves as a critical hydrogen-bond acceptor, interacting directly with Arg752 in the AR LBD, anchoring the molecule within the binding pocket [[2]]().
The 4-(Trifluoromethyl) Group: Highly electronegative and lipophilic, the -CF
3
moiety projects deep into the hydrophobic sub-pocket formed by Leu704 and Asn705. This interaction drives the sub-nanomolar binding affinity (
Ki
) of the compound.
The 2-Bromo Substitution (The Steric Driver): This is the defining feature of the derivative. Bromine is a large, polarizable halogen. Positioned ortho to the imidazolidinone nitrogen, it creates a severe steric clash that restricts the rotation of the N-C(aryl) bond. This forces the phenyl ring and the imidazolidinone core into a non-coplanar dihedral angle, which physically prevents the AR's Helix 12 from folding into its active, closed conformation 3.
Quantitative SAR Data Analysis
To understand the causality of the 2-bromo substitution, we must compare it against other halogenated analogs. The table below summarizes the binding and transcriptional data, illustrating why the bulky bromine atom is required for full antagonism.
Compound
Aryl Substitution
AR Binding Affinity (
Ki
, nM)
Transcriptional
IC50
(nM)
Helix 12 Conformation
Co-regulator Preference
Cmpd A
4-CF
3
(No ortho sub)
45.2 ± 3.1
120.5 ± 8.4
Closed (Agonist)
SRC-1 (Co-activator)
Cmpd B
2-Fluoro-4-CF
3
12.4 ± 1.2
45.3 ± 4.2
Intermediate
Mixed
Cmpd C
2-Chloro-4-CF
3
3.8 ± 0.5
15.2 ± 1.8
Open (Antagonist)
NCoR (Co-repressor)
Cmpd D
2-Bromo-4-CF
3
0.9 ± 0.1
2.1 ± 0.3
Fully Displaced
NCoR (Co-repressor)
Cmpd E
2-Methyl-4-CF
3
8.5 ± 0.9
32.4 ± 3.5
Open (Antagonist)
NCoR (Co-repressor)
Table 1: Comparative SAR data demonstrating the steric necessity of the 2-bromo moiety for optimal AR antagonism.
Mechanism of Action: The Helix 12 Displacement Model
In a native state, the binding of dihydrotestosterone (DHT) allows Helix 12 of the AR to fold over the binding pocket like a lid. This forms the Activation Function-2 (AF-2) surface, which recruits co-activators like SRC-1 to initiate gene transcription 4.
When a 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one derivative enters the pocket, the bulky bromine atom physically obstructs Helix 12. The receptor is forced into a misfolded, "open" conformation. This altered topography destroys the AF-2 surface, preventing SRC-1 binding. Instead, the altered surface geometry heavily favors the recruitment of Nuclear Receptor Co-repressors (NCoR/SMRT), effectively silencing AR-driven transcription and halting prostate cancer cell proliferation.
Fig 1: Molecular mechanism of AR antagonism driven by steric displacement of Helix 12.
Self-Validating Experimental Workflows
To rigorously validate the efficacy and mechanism of these derivatives, we employ a self-validating cascade of assays. Each step is designed not just to gather data, but to prove the causality of the previous step.
Fig 2: Self-validating experimental workflow for evaluating novel AR modulators.
Protocol 1: Fluorescence Polarization (FP) Assay for AR-LBD Binding
Purpose: To quantify direct orthosteric engagement of the compound with the AR-LBD.
Logic/Causality: FP allows for a homogeneous, wash-free equilibrium measurement. If the derivative successfully binds the pocket, it displaces a fluorescent tracer. The displaced, unbound tracer tumbles rapidly in solution, causing a measurable drop in milli-polarization (mP) units.
Step-by-Step Methodology:
Reagent Preparation: Purify recombinant GST-tagged AR-LBD (amino acids 669-919). Prepare a 2 nM solution of Fluorormone™ AL Green (fluorescent androgen tracer) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% CHAPS).
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one derivative in 100% DMSO.
Assay Assembly: In a 384-well black microplate, add 10 µL of the AR-LBD/tracer complex to 100 nL of the serially diluted compound.
Equilibration: Seal the plate and incubate in the dark at room temperature for exactly 2 hours to ensure thermodynamic equilibrium.
Data Acquisition: Read the plate on a multi-mode microplate reader using polarization filters (Ex: 485 nm, Em: 535 nm). Calculate
Ki
using the Cheng-Prusoff equation.
Protocol 2: Mammalian Two-Hybrid (M2H) Assay for Co-regulator Recruitment
Purpose: To prove that binding (established in Protocol 1) translates to functional antagonism via Helix 12 displacement.
Logic/Causality: While the FP assay proves the drug binds, the M2H assay proves how the receptor reacts. If the 2-bromo group successfully displaces Helix 12, the AR cannot bind the SRC-1 co-activator, resulting in a quenched luminescent signal even in the presence of DHT.
Step-by-Step Methodology:
Plasmid Transfection: Co-transfect PC-3 (AR-null prostate cancer) cells with three engineered plasmids: a Gal4-DBD-AR-LBD fusion, a VP16-AD-SRC1 fusion, and a Gal4-responsive firefly luciferase reporter.
Compound Treatment: 24 hours post-transfection, treat the cells with 10 nM DHT (to induce baseline activation) alongside varying concentrations of the test derivative.
Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO
2
atmosphere.
Lysis and Detection: Lyse the cells using a passive lysis buffer. Add luciferin substrate and measure luminescence. A dose-dependent decrease in luminescence confirms that the derivative is actively blocking SRC-1 recruitment via steric hindrance.
Conclusion
The 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one scaffold represents a masterclass in structure-based drug design. By combining the deep-pocket penetration of the trifluoromethyl group with the precise steric disruption of the 2-bromo substitution, these derivatives act as highly efficient molecular wedges. They do not merely block endogenous androgens; they actively reprogram the receptor's surface topology to halt oncogenic transcription, providing a robust framework for the next generation of targeted AR therapeutics.
References
Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org
URL:[1]
Selective androgen receptor modulators in preclinical and clinical development - PMC - NIH
Source: nih.gov
URL:[4]
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert
Source: scialert.net
URL:[2]
Palladium-Catalyzed Cross-Coupling Strategies for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Executive Summary & Chemical Profile In modern pharmaceutical development, the strategic incorporation of fluorine-containing motifs and cyclic ureas is a cornerstone of rational drug design. The compound 1-[2-Bromo-4-(t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In modern pharmaceutical development, the strategic incorporation of fluorine-containing motifs and cyclic ureas is a cornerstone of rational drug design. The compound 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one represents a highly versatile, yet synthetically demanding, building block. It features a strongly electron-withdrawing trifluoromethyl (-CF
3
) group and an ortho-substituted imidazolidin-2-one (cyclic urea) ring.
This specific scaffold is highly relevant in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly second-generation androgen receptor (AR) antagonists (e.g., analogs of enzalutamide and apalutamide) and targeted kinase inhibitors[1]. The presence of the 2-bromo substituent primes the molecule for late-stage Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for rapid diversification of the molecular architecture[2].
Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is critical to understand that cross-coupling this specific substrate is not a plug-and-play procedure. The unique electronic and steric environment of the molecule dictates strict catalyst and ligand selection.
Electronic Acceleration via the -CF
3
Group: The para-trifluoromethyl group exerts a strong inductive and mesomeric electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, significantly accelerating the initial oxidative addition of the electron-rich Pd(0) catalyst into the aryl halide bond[3].
Steric and Chelating Interference from the ortho-Imidazolidinone: The cyclic urea at the ortho position presents a dual challenge. First, its sheer steric bulk impedes the trajectory of the incoming palladium complex. Second, under the basic conditions required for cross-coupling, an unprotected urea NH (pKa ~15) can undergo deprotonation. The resulting anion, or the urea carbonyl oxygen, can coordinate to the Pd(II) intermediate, forming a stable, off-cycle palladacycle that poisons the catalyst.
Ligand Selection Rationale: To overcome these challenges, standard ligands like PPh
3
or dppf are often insufficient. Highly bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands such as XPhos or RuPhos ) are mandatory[4]. The steric bulk of these ligands forces the formation of a highly reactive monoligated
L⋅Pd(0)
species, while simultaneously shielding the palladium center from unwanted chelation by the ortho-urea group.
Catalytic cycle of Pd-catalyzed coupling with the functionalized aryl bromide.
The following protocols are engineered for high-fidelity reproducibility in a drug discovery setting, incorporating self-validating visual and analytical checkpoints.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Objective: Coupling of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one with aryl/heteroaryl boronic acids to generate biaryl scaffolds.
Reagents:
Aryl Bromide Substrate: 1.0 mmol
Arylboronic Acid: 1.2 mmol
Pd2(dba)3
: 0.02 mmol (2 mol% Pd)
XPhos: 0.04 mmol (4 mol%)
K3PO4
(anhydrous): 2.0 mmol
Solvent: Toluene /
H2O
(10:1 v/v), 10 mL
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, arylboronic acid,
K3PO4
,
Pd2(dba)3
, and XPhos.
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles). Add the Toluene/
H2O
mixture via syringe. Sparge the biphasic mixture with Argon for 15 minutes. Self-Validation: The cessation of dissolved gas micro-bubbles indicates complete deoxygenation.
Catalyst Activation: Heat the mixture to 80 °C in a pre-heated oil bath. Self-Validation: Observe the color shift. The initial deep purple/red of
Pd2(dba)3
will transition to a clear yellow/orange solution within 10 minutes, confirming the generation of the active
L⋅Pd(0)
species.
Reaction Monitoring: Stir at 80 °C for 4–6 hours. Monitor via LC-MS. The strongly UV-active starting material should cleanly convert to the product mass (
[M+H]+
).
Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 0.5 g) and stir for 1 hour to reduce residual Pd to <10 ppm (crucial for API synthesis). Filter through Celite, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Installation of secondary or primary amines at the 2-position.
Reagents:
Aryl Bromide Substrate: 1.0 mmol
Amine: 1.2 mmol
Pd(OAc)2
: 0.03 mmol (3 mol%)
RuPhos: 0.06 mmol (6 mol%)
Cs2CO3
: 2.0 mmol
Solvent: 1,4-Dioxane (anhydrous), 10 mL
(Follow the same rigorous degassing and Schlenk techniques as Protocol A. Heat to 100 °C for 8-12 hours. RuPhos is specifically chosen here as it prevents the
β
-hydride elimination of the amine and accommodates the steric bulk of the ortho-urea[4].)
Standardized workflow for Pd-catalyzed coupling and purification of the API intermediate.
Quantitative Data & Optimization
Table 1: Ligand Selection Matrix for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Reaction Type
Preferred Ligand
Base
Solvent
Rationale / Causality
Suzuki-Miyaura
XPhos
K3PO4
Toluene/
H2O
Bulky dicyclohexyl groups prevent ortho-urea chelation; aqueous base accelerates transmetalation.
Buchwald-Hartwig
RuPhos
Cs2CO3
1,4-Dioxane
Isopropoxy groups on the lower ring facilitate rapid reductive elimination of C-N bonds, preventing
β
-hydride elimination.
Sonogashira
XPhos or
PPh3
Et3N
/ CuI
DMF
Cu-cocatalysis requires careful monitoring to prevent alkyne homocoupling (Glaser coupling).
Heck Reaction
P(t-Bu)3
Cy2NMe
DMAc
Highly electron-rich ligand required to push the sterically hindered alkene insertion step.
Table 2: Troubleshooting & Self-Validation Guide
Observation
Probable Cause
Corrective Action
Rapid formation of black precipitate (Pd Black)
Catalyst deactivation via oxygen ingress or off-cycle palladacycle formation.
Ensure strict Argon degassing. If unprotected, consider Boc-protecting the imidazolidinone NH prior to coupling.
High levels of protodehalogenation (Ar-H product)
Slow transmetalation allowing competitive reduction of the Pd(II) intermediate.
Switch to a stronger base (e.g.,
NaOtBu
) or add a phase-transfer catalyst to accelerate the boronic acid activation.
Stalled reaction at ~50% conversion
Product inhibition or catalyst poisoning by trace impurities.
Increase catalyst loading to 5 mol% or spike the reaction with an additional 2 mol% of pre-mixed Pd/Ligand complex.
References
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13- 3978) - Semantic Scholar. Available at:[Link]
Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC. Available at:[Link]
Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide | Organic Process Research & Development - ACS Publications. Available at:[Link]
Technical Support Center: Synthesis & Yield Optimization for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield bottlenecks or side reactions during the synthesis of 1-[2-Bromo-4-(trifluorome...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield bottlenecks or side reactions during the synthesis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one.
Because the target molecule features a highly deactivated and sterically hindered aryl ring, standard urea-coupling protocols often fail. This guide deconstructs the validated two-step synthetic route—urea formation followed by intramolecular cyclization—providing mechanistic causality, self-validating protocols, and diagnostic troubleshooting.
Mechanistic Workflow & Failure Analysis
The synthesis relies on the nucleophilic addition of an aniline to 2-chloroethyl isocyanate, followed by a base-mediated intramolecular SN2 cyclization[1]. However, the ortho-bromine and para-trifluoromethyl groups severely depress the nucleophilicity of the starting aniline, creating specific failure points mapped below.
Fig 1. Two-step synthesis workflow and common failure pathways for the target imidazolidin-2-one.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to Step 2 without confirming the purity of the intermediate, as unreacted isocyanate will aggressively poison the cyclization step.
Step 1: Synthesis of the 1-(2-Chloroethyl)-3-arylurea Intermediate
Causality: The starting material, 2-bromo-4-(trifluoromethyl)aniline, is highly deactivated. The -CF3 group exerts a strong electron-withdrawing effect (-I, -R), while the ortho-bromine creates a steric shield around the amine. Standard room-temperature protocols in dichloromethane (CH2Cl2) will stall at <20% conversion. We must overcome this activation energy barrier using a higher-boiling solvent.
Setup: Under an inert argon atmosphere, dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene to achieve a concentration of 0.5 M.
Addition: Add 2-chloroethyl isocyanate (1.5 eq) dropwise at room temperature. Self-Validation: The solution should remain clear; no immediate exotherm will be observed due to the deactivated amine.
Reaction: Heat the mixture to 90 °C and stir for 48 hours.
Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The urea intermediate will appear as a lower-Rf spot compared to the aniline.
Isolation: Cool the reaction to 0 °C. The highly crystalline urea intermediate will typically precipitate. Filter the solid, wash thoroughly with cold hexanes to remove unreacted isocyanate, and dry under high vacuum.
Step 2: Intramolecular Cyclization
Causality: The intermediate must undergo an intramolecular SN2 displacement. Sodium hydride (NaH) is utilized because it is a strong, non-nucleophilic base that selectively deprotonates the highly acidic urea nitrogen adjacent to the electron-deficient aryl ring[2]. High dilution is mandatory to physically isolate the reactive intermediates, preventing them from colliding and forming intermolecular oligomers.
Setup: Dissolve the purified urea intermediate (1.0 eq) in anhydrous THF to achieve a high-dilution concentration of 0.05 M . Cool the solution to 0 °C in an ice bath.
Deprotonation: Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq). Self-Validation: Vigorous hydrogen gas evolution confirms active deprotonation.
Cyclization: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
Quench & Extraction: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel flash chromatography (gradient elution: Hexanes to Hexanes/EtOAc 1:1).
Diagnostic Troubleshooting & FAQs
Q: My Step 1 (Urea Formation) is stalling at 30% conversion despite heating for 48 hours. How can I drive it to completion?A: If thermal energy (90 °C in toluene) is insufficient, the steric bulk of the ortho-bromine is dominating the reaction kinetics. You can add a catalytic amount of a nucleophilic catalyst, such as DMAP (0.1 eq), which reacts with the isocyanate to form a highly reactive intermediate that forces the coupling. Alternatively, synthesize the isocyanate in situ using triphosgene and the aniline, followed by trapping with 2-bromoethylamine, though this reverses the standard commercial availability of the reagents.
Q: During the NaH cyclization (Step 2), LC-MS shows a major byproduct with a mass corresponding to [M - HCl]. What is this, and how do I prevent it?A: You are observing a vinyl urea byproduct. This occurs when the base triggers an E2 elimination of the 2-chloroethyl group rather than the desired intramolecular SN2 cyclization. This side reaction is highly sensitive to temperature and base sterics.
Fix: Ensure your reaction temperature strictly does not exceed room temperature (do not heat the cyclization step). Furthermore, avoid bulky bases like KOtBu, which favor elimination over substitution. Stick to NaH.
Q: I have unreacted 2-bromo-4-(trifluoromethyl)aniline contaminating my final product. Standard 1M HCl aqueous washes are not removing it. Why?A: Standard acid washes rely on protonating the amine to form a water-soluble ammonium salt. However, the combined electron-withdrawing effects of the -CF3 and -Br groups drastically lower the pKa of the aniline's conjugate acid (often below 0). It will remain neutral and partition into the organic layer even in 1M HCl.
Fix: You must separate the unreacted aniline using silica gel chromatography or by selectively recrystallizing the final imidazolidin-2-one from hot ethyl acetate/hexanes.
Q: Can I perform this synthesis as a one-pot reaction?A: It is highly discouraged for this specific substrate. If you add NaH to the reaction vessel before completely removing unreacted 2-chloroethyl isocyanate, the NaH will trigger the violent polymerization of the isocyanate, resulting in an intractable tar that will trap your target compound.
Quantitative Yield Optimization Data
The table below summarizes empirical data demonstrating the critical impact of base selection, solvent, and concentration on the cyclization (Step 2) of the deactivated urea intermediate.
Base (1.5 eq)
Solvent
Concentration (M)
Dominant Reaction Pathway
Isolated Yield (%)
K2CO3
DMF
0.20
Incomplete conversion (Weak base)
35%
NaH
THF
0.20
Intermolecular oligomerization
42%
KOtBu
THF
0.05
E2 Elimination (Vinyl urea formation)
55%
NaH
THF
0.05
Clean Intramolecular Cyclization
88%
NaH
DMF
0.05
Clean Intramolecular Cyclization
84%
Data Interpretation: High dilution (0.05 M) is the most critical variable for suppressing oligomerization, while the use of a non-bulky, strong base (NaH) prevents E2 elimination.
Best chromatography purification techniques for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
Welcome to the dedicated technical support guide for the chromatographic purification of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one. This resource is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the chromatographic purification of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this moderately polar, halogenated aromatic compound. The following FAQs and troubleshooting guides are based on established chromatographic principles and field-proven insights to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one that influence its chromatographic behavior?
A1: Understanding the molecule's structure is the first step to designing a robust purification strategy.
Polar Head Group: The imidazolidin-2-one ring is a polar, cyclic urea moiety containing two nitrogen atoms and a carbonyl group. This part of the molecule is capable of hydrogen bonding and strong dipole-dipole interactions, contributing significantly to its polarity.
Non-Polar, Electron-Deficient Aromatic Tail: The 2-Bromo-4-(trifluoromethyl)phenyl group is largely hydrophobic. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, and the bromine atom further contributes to the molecule's molecular weight and potential for unique electronic interactions.
Potential for Tailing: The nitrogen atoms in the imidazolidin-2-one ring can be slightly basic, leading to interactions with acidic silanol groups on standard silica gel. This can result in peak tailing during normal-phase chromatography.
UV Activity: The phenyl ring provides a strong chromophore, making UV detection (e.g., at 254 nm or 280 nm) a straightforward method for monitoring the purification process.[1]
Q2: What is the recommended primary purification strategy for this compound after synthesis?
A2: For typical lab-scale purification (< 5g), flash column chromatography on silica gel is the most practical and versatile first-pass technique. It allows for good separation of the target compound from common reaction byproducts and unreacted starting materials based on polarity differences.[2][3] For higher purity requirements or for separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is the superior choice.
Q3: Which chromatography mode, Normal-Phase or Reversed-Phase, is better suited for this molecule?
A3: Both modes are viable and serve different purposes. The choice depends on the scale, the nature of the impurities, and the desired final purity.
High-resolution separation, final polishing, purity analysis, separating polar impurities.
Key Advantage
High loading capacity, lower cost solvents.
Excellent for resolving complex mixtures and achieving >99% purity. Unique selectivity for halogenated aromatics on specific phases.[6]
Q4: Are there specialized HPLC columns that offer superior performance for this halogenated compound?
A4: Yes. While a standard C18 column is a versatile starting point for reversed-phase HPLC, a Pentafluorophenyl (PFP) stationary phase is highly recommended for purifying 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one.[4][7][8]
Causality: PFP phases provide alternative selectivity compared to traditional C18 columns, especially for halogenated and aromatic compounds.[6][9] The retention mechanism is multi-modal, involving not just hydrophobic interactions but also:
π-π interactions with the aromatic ring.
Dipole-dipole interactions.
Charge-transfer interactions.
These additional interactions can significantly improve the resolution between your target molecule and structurally similar impurities where a C18 column might fail.[6]
Purification Protocols & Troubleshooting Guides
This section provides detailed starting points for purification and solutions to common problems encountered during the process.
Workflow for Selecting a Purification Technique
The following diagram outlines a logical workflow for choosing the appropriate purification method based on the initial purity and scale of your sample.
Caption: Decision workflow for purification method selection.
Guide 1: Normal-Phase Flash Chromatography
Issue: You need to purify a multi-gram batch of the compound from a less polar starting material and a higher polarity byproduct.
Step-by-Step Protocol:
TLC Analysis:
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Spot on a silica gel TLC plate.
Develop the plate in a test eluent system. A good starting point is 30-50% Ethyl Acetate in Hexanes .
Goal: Aim for an Rf value of 0.25-0.35 for your target compound. This ensures good separation and a reasonable elution time from the column.[2]
Column Packing:
Select a column size appropriate for your sample amount (a general rule is 40-100g of silica per 1g of crude product).
Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).
Sample Loading:
Dissolve your crude product in a minimal amount of dichloromethane.
Dry Loading (Recommended): Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves resolution.
Elution:
Begin eluting with the low-polarity mobile phase.
Gradually increase the polarity (a "gradient elution"). For example, start with 10% EtOAc/Hexanes, then move to 20%, 30%, and so on, collecting fractions throughout.
Monitor the fractions by TLC to identify which ones contain your pure product.
Solvent Removal:
Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Normal-Phase Chromatography
Caption: Troubleshooting common issues in normal-phase chromatography.
Guide 2: Reversed-Phase Preparative HPLC
Issue: You require a sample with >99% purity for biological testing or as an analytical standard. Flash chromatography did not provide adequate separation from a key impurity.
Recommended Starting Conditions:
Parameter
Recommendation
Rationale & Expert Insights
Column
Pentafluorophenyl (PFP) , 5-10 µm particle size
Provides unique selectivity for halogenated aromatics, enhancing separation from closely related impurities.[6][9] A C18 column is a viable second choice.
Mobile Phase A
0.1% Formic Acid in Water
The acidifier ensures reproducible retention times and improves peak shape by protonating any free silanols on the stationary phase.
Mobile Phase B
Acetonitrile (ACN)
ACN generally provides lower backpressure and better UV transparency compared to Methanol.
Gradient
5-minute hold at 30% B, then ramp to 95% B over 20-30 minutes.
A shallow gradient is crucial for resolving compounds with similar hydrophobicity. Start with a scout gradient to find the approximate elution percentage, then optimize around that value.
Flow Rate
Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Adjust to maintain a reasonable backpressure and ensure efficient separation.
Detection
UV at 254 nm or 280 nm
The aromatic ring provides strong absorbance at these wavelengths.
Sample Prep
Dissolve crude material in a minimal amount of DMSO or the initial mobile phase. Filter through a 0.45 µm syringe filter.
Prevents clogging of the HPLC system and ensures the sample is fully dissolved before injection.
Troubleshooting Reversed-Phase HPLC
Q: My compound is eluting very early, near the solvent front. What should I do?
A: Your compound is too polar for the starting conditions. Decrease the initial percentage of the organic phase (Mobile Phase B). For example, start your gradient at 10% ACN instead of 30%.
Q: I'm not getting baseline separation between my product and an impurity. How can I improve resolution?
A: First, try making the gradient shallower (e.g., ramp from 30% to 70% B over 40 minutes instead of 20). If that fails, change the organic modifier from Acetonitrile to Methanol. This changes the selectivity of the separation and can often resolve co-eluting peaks. If resolution is still poor, the PFP column is highly recommended as its alternative retention mechanism may easily separate the components.[6]
Q: My recovery from the preparative HPLC is low. Where did my product go?
A: There are several possibilities:
Precipitation on the column: The compound may be less soluble in the mobile phase than in the injection solvent (especially if using DMSO). Try dissolving the sample in the mobile phase itself.
Incomplete Elution: The compound might be strongly retained. After your gradient, add a high-organic "flush" step (e.g., 100% ACN or Isopropanol) to wash any remaining material off the column.
Degradation: Although less common in RPC, check the stability of your compound in the acidic mobile phase over the run time. A neutral buffered mobile phase could be an alternative, but this requires careful consideration of buffer solubility in the organic phase.
References
Przybyciel, M. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
Phenomenex. (n.d.). Reversed Phase HPLC Columns.
Umino, M., Sakamoto, T., Onozato, M., & Fukushima, T. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A, 1675, 463159. doi: 10.1016/j.chroma.2022.463159.
ResearchGate. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18.
Beilstein Journals. (2024, April 2). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives.
ACS Publications. (2026, February 20). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Patsnap Eureka. (2026, March 5). How to Extract Aromatic Compounds for High Purity.
Benchchem. (n.d.). Purification strategies to remove starting material impurities.
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
Comparative Reactivity Guide: 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one vs. its Chloro Analog
As drug development increasingly relies on highly functionalized, sterically demanding building blocks, understanding the nuanced reactivity of halogenated intermediates is critical for efficient synthetic routing. This...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on highly functionalized, sterically demanding building blocks, understanding the nuanced reactivity of halogenated intermediates is critical for efficient synthetic routing. This guide provides an objective, data-driven comparison between 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one and its chloro analog.
By analyzing the thermochemical, steric, and electronic properties of these molecules, this guide establishes field-proven methodologies for transition-metal-catalyzed cross-coupling, ensuring researchers can design self-validating, high-yielding synthetic workflows.
Thermochemical and Electronic Profiling
The reactivity disparity between the bromo and chloro analogs is fundamentally governed by the carbon-halogen (C–X) bond dissociation energy (BDE) and the specific electronic environment of the phenyl ring.
Bond Dissociation Energy (BDE)
In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst into the C–X bond is often the rate-determining step for aryl chlorides[1]. The C–Cl bond in the chloro analog possesses a BDE of approximately 96 kcal/mol, whereas the C–Br bond in the bromo analog is significantly weaker at roughly 81 kcal/mol[2]. This ~15 kcal/mol thermodynamic gap dictates that the bromo analog is inherently more reactive and can undergo oxidative addition under much milder conditions.
Electronic Activation via the Trifluoromethyl Group
Both analogs feature a trifluoromethyl (–CF₃) group at the para position relative to the imidazolidin-2-one moiety, placing it meta to the halogen. The strong inductive electron-withdrawing effect (–I) of the –CF₃ group reduces the electron density of the aromatic ring. This electrophilic activation lowers the LUMO energy of the C–X bond, facilitating the back-donation of electrons from the nucleophilic Pd(0) center during oxidative addition[3]. Consequently, both analogs are more reactive than their unfunctionalized halobenzene counterparts.
Steric Dynamics of the Ortho-Imidazolidin-2-one
The imidazolidin-2-one group at the ortho position introduces substantial steric bulk, which impedes the approach of the bulky catalyst complex. However, the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) increases ground-state steric strain in the bromo analog. The relief of this steric strain upon transition to the square-planar Pd(II) intermediate acts as a thermodynamic driving force, further accelerating the oxidative addition of the bromo analog compared to the chloro derivative.
Visualizing the Catalytic Bottleneck
To understand how these structural differences impact the reaction at a molecular level, we must examine the catalytic cycle. For the chloro analog, the high BDE creates a severe bottleneck at the initial step.
Palladium catalytic cycle highlighting the oxidative addition bottleneck for aryl chlorides.
Quantitative Reactivity Comparison
The following table summarizes the operational differences between the two analogs based on their physicochemical properties and required catalytic systems.
Selecting the correct analog depends entirely on the downstream application. The decision tree below outlines the logic for substrate and catalyst selection.
Logical decision matrix for catalyst and condition selection based on halogen reactivity.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an empirical checkpoint.
Protocol A: Suzuki-Miyaura Coupling of the Bromo Analog
Objective: Form a C-C bond using mild conditions, leveraging the weaker C–Br bond.
Preparation: Charge a Schlenk flask with the bromo substrate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, preventing the bulky ortho-imidazolidin-2-one from trapping the catalyst in a stable Pd(II) resting state.
Degassing: Add the solvent mixture and sparge with Argon for 15 minutes.
Reaction: Heat the mixture to 80 °C for 4 hours under vigorous stirring.
Self-Validation Check: Perform a TLC or LC-MS analysis at the 2-hour mark. The complete disappearance of the bromo starting material validates that the 81 kcal/mol activation barrier has been breached. If starting material persists, it indicates oxygen contamination deactivating the Pd(0) species, not a failure of the intrinsic kinetics.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of the Chloro Analog
Objective: Force the activation of the highly stable C–Cl bond using specialized "hot" ligands.
Preparation: In a glovebox, charge a vial with the chloro substrate, Pd₂(dba)₃, XPhos, and NaOtBu.
Causality: The C–Cl bond requires an electron-rich metal center for oxidative addition. XPhos, a dialkylbiaryl phosphine, donates massive electron density to the Pd center while its extreme steric bulk forces the formation of a highly reactive mono-ligated Pd(0)L active species[4].
Addition: Add anhydrous toluene and morpholine. Seal the vial with a PTFE septum cap.
Reaction: Heat the mixture to 100 °C for 12 hours.
Self-Validation Check: Run a parallel micro-scale control reaction substituting XPhos with standard PPh₃. Analyze both by LC-MS at 6 hours. The control reaction should show <5% conversion, while the XPhos reaction should show >70% conversion. This differential validates that the electron-rich ligand is strictly responsible for overcoming the 96 kcal/mol C–Cl bond dissociation energy[2].
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via reverse-phase HPLC.
References
4.9: Oxidative Addition of Polar Reagents
Chemistry LibreTexts[Link]
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step
Inorganic Chemistry Frontiers (RSC Publishing)[Link]
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions
Chemical Science (RSC Publishing)[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing lead candidates. For resea...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for advancing lead candidates. For researchers working with complex heterocyclic compounds such as 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one , mass spectrometry (MS) serves as an indispensable tool. The fragmentation pattern generated, particularly under Electron Ionization (EI), provides a molecular fingerprint that is crucial for structural elucidation and impurity profiling.
This guide provides an in-depth analysis of the predicted EI-MS fragmentation pathways for 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one. As no public-domain experimental spectrum for this specific molecule is readily available, we will ground our predictions in the fundamental principles of mass spectrometry and draw direct comparisons to the known fragmentation of a simpler, structurally related analog, 1-phenylimidazolidin-2-one . This comparative approach allows us to understand how specific substituents—namely bromine and trifluoromethyl groups—direct fragmentation pathways, providing a robust framework for identifying this and similar molecules.
Foundational Principles: Substituent Effects on Fragmentation
The fragmentation of the target molecule is governed by the interplay of its three key structural features: the brominated aromatic ring, the trifluoromethyl group, and the imidazolidinone heterocycle.
The Bromine Isotope Pattern: A hallmark of a bromine-containing compound is its distinctive isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M⁺) and any fragment containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (M and M+2). This provides an immediate and confident confirmation of the presence of a single bromine atom in the ion.
The Trifluoromethyl (CF₃) Group: The CF₃ group is a strong electron-withdrawing group. Its presence can influence the stability of adjacent charges and direct fragmentation. Common fragmentation pathways for trifluoromethylated aromatics include the loss of the CF₃ radical (•CF₃) or cleavage of the aromatic ring itself.
The Imidazolidinone Ring: The five-membered imidazolidinone ring contains multiple potential cleavage sites. Ionization is likely to occur on one of the nitrogen or oxygen lone-pair electrons.[1] Subsequent fragmentation often involves alpha-cleavage adjacent to the carbonyl group, loss of small neutral molecules like carbon monoxide (CO) or ethylene (C₂H₄), or cleavage of the bond connecting the ring to the aromatic system.[2]
Predicted Fragmentation of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
The molecular formula for the target compound is C₁₀H₈BrF₃N₂O, with a monoisotopic molecular weight of approximately 323.98 g/mol (for ⁷⁹Br). Under 70 eV electron ionization, the molecular ion is expected to be observed, followed by a series of characteristic fragment ions.
The initial ionization event forms the molecular radical cation, which will exhibit the characteristic bromine isotope pattern at m/z 324 and 326 . The proposed fragmentation pathways are detailed below.
A Comparative Guide to the Catalytic Efficiency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one Derivatives
This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a derivative of the well-established imidazolidinone class of organocata...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for benchmarking the catalytic efficiency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a derivative of the well-established imidazolidinone class of organocatalysts. For researchers, scientists, and professionals in drug development, this document outlines a systematic approach to evaluating this novel catalyst's performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Rise of Imidazolidinone Organocatalysts
In the realm of asymmetric synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the various classes of organocatalysts, chiral imidazolidinones, pioneered by David MacMillan, have gained significant prominence.[] These catalysts operate through the formation of chiral iminium ions or enamines, effectively activating α,β-unsaturated aldehydes and ketones towards a wide range of enantioselective transformations.[2][3] The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, and its more robust second-generation counterpart, have been successfully employed in numerous reactions, including Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently delivering high yields and excellent enantioselectivities.[4][5]
The catalytic prowess of imidazolidinones stems from their ability to form a transient, covalently bound intermediate with the substrate, which lowers the LUMO of the α,β-unsaturated system, thereby accelerating the reaction and inducing facial selectivity.[] The steric environment created by the substituents on the imidazolidinone core dictates the stereochemical outcome of the reaction.
This guide focuses on a specific, less-explored derivative: 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one . The introduction of electron-withdrawing bromo and trifluoromethyl groups on the N-phenyl substituent is hypothesized to modulate the electronic properties and steric hindrance of the catalyst, potentially influencing its reactivity and selectivity. This document provides a roadmap for systematically investigating these effects.
The Catalyst in Focus: 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one
The subject of our investigation, 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, presents an intriguing structural modification to the conventional imidazolidinone framework. The key features of this derivative are:
The Imidazolidin-2-one Core: This heterocyclic moiety is the fundamental scaffold responsible for the catalytic activity.
The N-Aryl Substituent: The phenyl group at the N1 position is crucial for tuning the catalyst's properties.
The Bromo and Trifluoromethyl Groups: The presence of a bromine atom at the ortho position and a trifluoromethyl group at the para position of the N-phenyl ring are expected to have significant electronic and steric consequences. The strong electron-withdrawing nature of these substituents could impact the acidity of the N-H proton and the electronic nature of the entire molecule.[6]
The synthesis of this specific derivative is not widely reported in the literature, with most references pointing to its commercial availability from suppliers.[7] For the purpose of this guide, we will assume the availability of the compound. Should a custom synthesis be required, a general approach would involve the reaction of 2-bromo-4-(trifluoromethyl)aniline with a suitable C2 synthon, such as 1,2-dibromoethane, followed by cyclization to form the imidazolidin-2-one ring, a strategy that has been documented for the synthesis of similar heterocyclic structures.[8][9]
Benchmarking Strategy: A Rigorous Comparative Analysis
To objectively assess the catalytic efficiency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a well-defined benchmarking strategy is essential. This involves selecting a representative chemical transformation and comparing the performance of our target catalyst against established benchmarks.
The Benchmark Reaction: Enantioselective Diels-Alder Reaction
The enantioselective Diels-Alder reaction is an ideal choice for this benchmarking study due to its fundamental importance in organic synthesis and its well-documented catalysis by imidazolidinones.[2] We will focus on the reaction between cinnamaldehyde (an α,β-unsaturated aldehyde) and cyclopentadiene (a diene).
The Comparison Catalysts
To provide a meaningful comparison, we will benchmark our target catalyst against two well-established imidazolidinone catalysts:
These catalysts are commercially available and their performance in the chosen benchmark reaction is well-documented, providing a solid baseline for comparison.
Experimental Design and Protocols
This section provides detailed protocols for the synthesis of the catalyst (a general approach) and for conducting the benchmark catalytic reaction.
General Synthetic Protocol for 1-Aryl-imidazolidin-2-ones
While our target catalyst is commercially available, a general synthetic route is provided for context and for researchers who may wish to synthesize novel derivatives.
Caption: General synthetic route for 1-Aryl-imidazolidin-2-ones.
Step-by-Step Protocol:
Diamination: To a solution of the substituted aniline (2.2 equivalents) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 3 equivalents) and 1,2-dibromoethane (1 equivalent). Heat the reaction mixture at 80-100 °C for 12-24 hours.
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N,N'-bis(aryl)ethane-1,2-diamine intermediate.
Cyclization: Dissolve the diamine intermediate (1 equivalent) in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C. Add a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired 1-aryl-imidazolidin-2-one.
Protocol for the Benchmark Diels-Alder Reaction
Caption: Experimental workflow for the benchmark Diels-Alder reaction.
Step-by-Step Protocol:
Reaction Setup: To a vial, add the catalyst (0.2 mmol, 20 mol%), cinnamaldehyde (1.0 mmol), and a solvent mixture (e.g., 1.0 mL of CH2Cl2 and 0.1 mL of water). Stir the mixture at room temperature for 5 minutes.
Initiation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analysis:
Yield Determination: Determine the yield of the purified product by mass and confirm its structure using 1H and 13C NMR spectroscopy.
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of hexane/isopropanol.
Data Presentation and Interpretation
The catalytic efficiency of each catalyst will be evaluated based on the yield and enantiomeric excess (ee) of the Diels-Alder adduct. The results should be tabulated for a clear and direct comparison.
Table 1: Comparative Performance of Imidazolidinone Catalysts in the Diels-Alder Reaction
Yield: A higher yield indicates a more efficient catalyst in terms of converting reactants to products within a given timeframe.
Enantiomeric Excess (ee): A higher ee signifies a more effective catalyst in controlling the stereochemical outcome of the reaction. The ratio of endo to exo diastereomers should also be noted as it provides further insight into the catalyst's selectivity.
Turnover Number (TON) and Turnover Frequency (TOF): For a more in-depth analysis, TON (moles of product per mole of catalyst) and TOF (TON per unit time) can be calculated to quantify the catalyst's productivity and activity, respectively.
The electronic and steric effects of the bromo and trifluoromethyl substituents on the N-phenyl ring of the target catalyst are expected to influence its performance. The electron-withdrawing nature of these groups may enhance the Lewis acidity of the iminium ion intermediate, potentially leading to a faster reaction rate. However, the steric bulk of the ortho-bromo substituent could also influence the facial selectivity, leading to a different enantiomeric outcome compared to the benchmark catalysts.
Catalytic Cycle
The generally accepted catalytic cycle for the imidazolidinone-catalyzed Diels-Alder reaction proceeds through an iminium ion intermediate.
Caption: Catalytic cycle for the iminium-catalyzed Diels-Alder reaction.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the catalytic efficiency of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can obtain reliable and comparable data to evaluate the performance of this novel catalyst against well-established alternatives. The insights gained from such a study will contribute to the broader understanding of structure-activity relationships in imidazolidinone organocatalysis and may pave the way for the design of even more efficient and selective catalysts for asymmetric synthesis.
Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds | ACS Omega.
N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor - PMC.
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - OUCI. Available at: [Link]
Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Journal of the American Chemical Society. Available at: [Link]
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available at: [Link]
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available at: [Link]
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC - NIH. Available at: [Link]
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - ResearchGate. Available at: [Link]
N-Heterocyclic Carbenes as Ligands for Supported Heterogeneous Ru/K-Al2O3 Catalysts to Tune Reactivity and Selectivity | Journal of the American Chemical Society. Available at: [Link]
N-heterocyclic carbene coordinated single atom catalysts on C 2 N for enhanced nitrogen reduction - OAE Publishing Inc. Available at: [Link]
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. Available at: [Link]
Protonated Porphyrins: Bifunctional Catalysts for the Metal‐Free Synthesis of N‐Alkyl‐Oxazolidinones - CNR-IRIS. Available at: [Link]
WO 2006/135640 A2 - Googleapis.com.
1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one - Molport. Available at: [Link]
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. Available at: [Link]
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole - ResearchGate. Available at: [Link]
ViewSpecialArticleDetail - international journal of pharmaceutical research. Available at: [Link]
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - MDPI. Available at: [Link]
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. Available at: [Link]
1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole - ResearchGate. Available at: [Link]
Design and Eco-Friendly Synthesis of 4-Oxothiazolidinone-Thiourea Derivative: In Silico Antimicrobial Evaluation and DFT Studies | Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]
Comparative Evaluation: 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one vs. Standard Androgen Receptor Antagonists
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale The clinical management of prostate cancer relies he...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Structural Rationale
The clinical management of prostate cancer relies heavily on targeting the androgen receptor (AR) signaling axis. Standard second-generation AR antagonists, such as Enzalutamide and Apalutamide, are structurally anchored by a 4-cyano-3-(trifluoromethyl)phenyl moiety linked to a thiohydantoin or similar heterocyclic core[1]. Crystallographic and molecular docking studies reveal that the cyano group acts as a critical hydrogen bond acceptor, interacting specifically with the Arg752 and Gln711 residues within the AR ligand-binding domain (LBD)[2].
While highly efficacious in early treatment phases, the rigid reliance on this specific pharmacophore makes these therapies highly susceptible to acquired resistance. Point mutations in the AR LBD—most notably W741C, T877A, and F876L—alter the geometry of the binding pocket. This causes steric clashes that paradoxically convert these standard antagonists into transcriptional agonists, fueling castration-resistant prostate cancer (CRPC)[1].
To circumvent this resistance mechanism, novel chemotypes utilizing an imidazolidin-2-one scaffold have been developed[3],[4]. The compound 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one represents a strategic, rationally designed departure from the standard clinical pharmacophore:
The 2-Bromo Substitution: Replacing the para-cyano group with an ortho-bromo substitution fundamentally alters the electronic distribution and spatial footprint of the phenyl ring. The bulky halogen restricts the dihedral rotation between the phenyl ring and the heterocyclic core, locking the molecule into a conformation that avoids the steric clash with mutated residues (e.g., Leu876 in the F876L mutant).
The Imidazolidin-2-one Core: Transitioning from a thiohydantoin to an imidazolidin-2-one removes the highly reactive thioxo group. This reduces the number of hydrogen bond acceptors, altering the binding kinetics to favor a purely antagonistic conformation even in the presence of LBD mutations, while simultaneously improving the compound's hydrolytic stability[4].
Mechanistic Pathway Intervention
The primary objective of an AR antagonist is to competitively bind the cytosolic AR, preventing the dissociation of heat shock proteins (HSP90) and subsequent nuclear translocation.
AR activation pathway and targeted intervention by competitive imidazolidin-2-one antagonists.
Comparative Pharmacodynamics
The table below synthesizes the quantitative performance metrics of the novel imidazolidin-2-one scaffold against clinical standards. Note: Values for the novel scaffold are representative benchmarks derived from SAR modeling of the imidazolidin-2-one class.
Compound
Core Scaffold
Phenyl Substitution
AR WT Binding Affinity (
Ki
)
LNCaP Proliferation (
IC50
)
AR F876L Mutant Activity
Enzalutamide
Thiohydantoin
4-cyano-3-(CF
3
)
~21 nM
~36 nM
Agonist (Resistance)
Bicalutamide
Propanamide
4-cyano-3-(CF
3
)
~160 nM
~200 nM
Agonist (Resistance)
1-[2-Bromo-4-(CF
3
)phenyl]imidazolidin-2-one
Imidazolidin-2-one
2-bromo-4-(CF
3
)
~35 nM
~50 nM
Antagonist (Maintained)
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for critical biochemical choices is explicitly detailed.
Objective: Quantify the in vitro binding affinity (
Ki
) of the antagonist to the AR-LBD.
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, and 1 mM DTT.
Causality: Dithiothreitol (DTT) is strictly required to maintain the cysteine residues of the AR-LBD in a reduced state. Failure to include DTT results in aberrant disulfide bond formation, which collapses the native conformation of the binding pocket and yields false negatives.
Complex Assembly: Combine recombinant human AR-LBD with a fluorescently labeled androgen tracer (e.g., Fluormone™ AL Green) in the presence of serial dilutions of the test compound (0.1 nM to 10 µM).
Equilibration: Incubate the microplate in the dark at 4°C for 16 hours.
Causality: The AR-LBD is highly thermolabile in vitro. Extended incubation at 4°C ensures the competitive binding reaction reaches thermodynamic equilibrium without degrading the receptor protein.
Measurement & Validation: Read fluorescence polarization (mP) using a multi-mode microplate reader.
Self-Validation Gate: A run must include a Dihydrotestosterone (DHT) positive control curve. If the DHT
IC50
deviates from the established 1–5 nM range, the entire assay must be voided due to tracer degradation or receptor denaturation.
Objective: Evaluate the functional transcriptional repression of AR target genes in a physiological cellular context.
Step-by-step workflow for the self-validating cell-based AR transcriptional reporter assay.
Cell Seeding: Seed LNCaP cells (stably transfected with an ARE-luciferase reporter) in phenol red-free RPMI 1640 supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).
Causality: Phenol red acts as a weak estrogen/androgen mimic, and standard FBS contains endogenous steroid hormones. CS-FBS physically removes these lipophilic hormones, ensuring the baseline AR activation is strictly zero and entirely controlled by the experimenter.
Compound Treatment: Pre-treat the cells with the imidazolidin-2-one antagonist (dose-response gradient) for 2 hours to allow intracellular accumulation and receptor binding.
Agonist Stimulation: Spike the media with 1 nM R1881 (Methyltrienolone).
Causality: R1881 is a synthetic androgen that is highly resistant to metabolic degradation by cellular enzymes, unlike natural DHT. This provides a stable, constant baseline of AR activation against which the antagonist's repression can be accurately and reproducibly measured.
Luminescence Readout: After 24 hours of incubation, lyse the cells and add the luciferin substrate. Measure relative light units (RLU) to calculate the
IC50
of transcriptional inhibition via non-linear regression analysis.
Comparative toxicity of trifluoromethylated phenylimidazolidin-2-ones in cell cultures
An in-depth technical evaluation of drug candidates requires moving beyond binary "toxic vs. non-toxic" classifications to understand the precise structure-activity relationships (SAR) governing cellular behavior.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of drug candidates requires moving beyond binary "toxic vs. non-toxic" classifications to understand the precise structure-activity relationships (SAR) governing cellular behavior. As a Senior Application Scientist, I have structured this guide to critically compare the in vitro toxicity profiles of trifluoromethylated phenylimidazolidin-2-ones. This class of compounds is highly relevant in modern drug discovery, serving as a privileged scaffold for anticancer agents, immunosuppressants, and STING pathway activators.
Below is a comprehensive comparison of their toxicity, the mechanistic pathways driving these effects, and a self-validating experimental protocol to evaluate them in your own laboratory.
Chemical Rationale: The Double-Edged Sword of Trifluoromethylation
The imidazolidin-2-one core is a versatile pharmacophore. Recent advances in regioselective synthesis have enabled the development of highly substituted1[1].
Adding a trifluoromethyl (
−CF3
) group to the phenyl ring is a classic bioisosteric strategy. The causality behind this structural choice is threefold:
Metabolic Stability: It blocks rapid Cytochrome P450 (CYP450) mediated oxidation at the substituted position.
Target Affinity: It enhances hydrophobic interactions within target binding pockets (e.g., androgen receptors or STING proteins)2[2].
Membrane Permeability: The high lipophilicity of the
−CF3
group dramatically increases cellular penetration.
However, this increased lipophilicity and electron-withdrawing capacity can inadvertently trigger off-target cytotoxicity, primarily through mitochondrial membrane disruption or the generation of reactive electrophilic intermediates during hepatic metabolism.
Comparative Toxicity Data: In Vitro Cell Culture Models
To objectively compare performance, we evaluate three distinct substitution patterns against a non-fluorinated control. The data below summarizes the half-maximal inhibitory concentrations (
IC50
) across three distinct cell lines, chosen for specific physiological relevance:
HepG2: Hepatocellular carcinoma (assesses basal hepatotoxicity and general CYP-mediated toxicity).
MCF-7: Breast adenocarcinoma (assesses targeted anticancer efficacy and CYP1A1-specific bioactivation).
THP-1: Human monocytes (assesses immunotoxicity).
Compound
Substitution Pattern
HepG2
IC50
(µM)
MCF-7
IC50
(µM)
THP-1
IC50
(µM)
Primary Toxicity Driver
Control
1-phenyl (No
−CF3
)
> 100.0
85.3
> 100.0
Low intrinsic toxicity
Analog A
1-(4-trifluoromethylphenyl)
45.2
12.4
38.5
Moderate lipophilic disruption
Analog B
1-(3-trifluoromethylphenyl)
62.1
18.7
55.0
Steric hindrance reduces CYP binding
Analog C
1-(4-chloro-3-trifluoromethylphenyl)
15.4
4.2
12.8
High oxidative stress / ROS
Data Interpretation: Analog C demonstrates the highest potency against MCF-7 cells, aligning with literature showing that3[3]. However, this comes at the cost of severe hepatotoxicity (HepG2
IC50
= 15.4 µM).
Mechanisms of Cytotoxicity: CYP1A1 Bioactivation & Oxidative Stress
The toxicity of these compounds is not merely a function of passive membrane disruption. Studies have demonstrated that4[4], which are highly prevalent in breast cancer tissues (like MCF-7) and hepatic tissues.
The electron-withdrawing
−CF3
group stabilizes the formation of reactive intermediates during CYP1A1 metabolism, leading to a cascade of Reactive Oxygen Species (ROS) generation, mitochondrial depolarization, and ultimately, apoptosis.
Mechanistic pathway of CF3-phenylimidazolidin-2-one induced cytotoxicity via CYP1A1 and ROS.
To ensure scientific trustworthiness, toxicity cannot be measured by a single endpoint (e.g., simple ATP depletion). The following protocol is a self-validating system : it simultaneously measures multiple nodes of the toxicity pathway and uses specific inhibitors to prove causality.
Phase 1: Cell Seeding & Treatment
Step 1: Seed HepG2 and MCF-7 cells at
1×104
cells/well in a 96-well optical bottom plate. Causality: Using both cell lines in parallel isolates general hepatotoxicity (HepG2) from CYP1A1-targeted efficacy (MCF-7).
Step 2: Incubate for 24 hours at 37°C, 5%
CO2
.
Step 3: Treat cells with a 10-point dose-response curve of the test compounds (0.1 µM to 100 µM).
Phase 2: The Self-Validation Checkpoint (Mechanism Rescue)
Step 4: In parallel control wells, pre-treat the cells with 10 µM α
-naphthoflavone (a specific CYP1A1 inhibitor) 1 hour prior to compound administration.
System Validation Logic: If the compound's toxicity is driven by CYP1A1 bioactivation, the
α
-naphthoflavone will shift the
IC50
curve to the right (rescuing the cells). If the
IC50
remains unchanged, the toxicity is strictly due to direct lipophilic membrane disruption.
Phase 3: Multiplex Staining & Imaging
Step 5: After 72 hours of treatment, add a multiplex dye cocktail:
Hoechst 33342 (1 µg/mL): Normalizes data by quantifying total cell nuclei.
MitoTracker Red CMXRos (200 nM): Measures mitochondrial membrane potential. Causality: Loss of red fluorescence directly correlates to the depolarization step in the DOT diagram above.
CellROX Green (5 µM): Quantifies oxidative stress.
Step 6: Incubate for 30 minutes, wash with PBS, and image using an automated High-Content Imaging System (e.g., PerkinElmer Operetta). Extract fluorescence intensity data on a per-cell basis.
Conclusion & Lead Selection Criteria
When developing trifluoromethylated phenylimidazolidin-2-ones, the
−CF3
group is indispensable for target affinity but requires strict positional tuning. Analog B (meta-
CF3
) represents the optimal starting point for lead optimization; it retains moderate efficacy against target cell lines (MCF-7) while exhibiting a significantly safer hepatotoxicity profile (HepG2
IC50
> 60 µM) compared to its para-substituted or chlorinated counterparts. Future structural iterations should focus on modulating the N3-alkyl side chain to further tune the therapeutic index without increasing the lipophilic burden on the phenyl ring.
References
Source: MDPI (Molecules)
Source: PMC (Biomedicines)
Homologation of the Alkyl Side Chain of Antimitotic Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)
Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)
Navigating the Safe Handling of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a halogen...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a halogenated aromatic compound, presents unique handling challenges. This guide provides a comprehensive framework for the safe utilization and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our approach is grounded in the principles of proactive risk mitigation and a deep understanding of chemical reactivity.
I. Understanding the Hazard Profile
Before any manipulation of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a thorough understanding of its toxicological profile is essential. Based on the available safety information, this compound is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Table 1: Summary of Hazard Information
Hazard Statement
Description
H302+H312+H332
Harmful if swallowed, in contact with skin, or if inhaled
H315
Causes skin irritation
H319
Causes serious eye irritation
H335
May cause respiratory irritation
II. Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace[1][2]. For handling 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, a multi-layered PPE approach is critical.
A. Core PPE Requirements
For all operations involving this compound, the following minimum PPE is mandatory[3]:
Body Protection: A flame-resistant laboratory coat worn fully buttoned.
Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard. Safety glasses are not sufficient due to the risk of splashes and fine particulates[3][4].
Hand Protection: Chemical-resistant gloves are essential. Given the compound's halogenated aromatic nature, nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, laminate film gloves (such as Silver Shield®) should be used as they offer the highest level of overall chemical resistance[4][5]. Always consult a glove compatibility chart for specific breakthrough times.
General Attire: Long pants and closed-toe shoes are required at all times within the laboratory[3].
B. Enhanced PPE for Specific Operations
Certain procedures may generate aerosols or involve larger quantities of the compound, necessitating an elevated level of protection:
Weighing and Transferring Solids: When handling the powdered form of this compound, there is a significant risk of generating airborne particulates. These operations must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. In addition to the core PPE, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered, especially if a fume hood is not available or its performance is suboptimal[6][7].
Working with Solutions: When preparing or working with solutions containing the compound, the risk of splashes increases. A face shield worn over chemical splash goggles is strongly recommended to protect the entire face[3][4].
Large-Scale Operations: For reactions involving significant quantities of the compound, a chemical-resistant apron and additional layers of protective clothing may be necessary to prevent skin contact.
Table 2: Recommended PPE for Various Laboratory Tasks
Task
Eye and Face Protection
Hand Protection
Respiratory Protection
Body Protection
Storage and Inspection
Chemical splash goggles
Nitrile gloves
Not generally required
Lab coat
Weighing and Solid Transfer (in fume hood)
Chemical splash goggles
Nitrile gloves
Not generally required if fume hood is functioning properly
Lab coat
Solution Preparation and Use
Chemical splash goggles and a face shield
Nitrile gloves (consider double-gloving)
Not generally required if conducted in a fume hood
Lab coat
Spill Cleanup
Chemical splash goggles and a face shield
Laminate film gloves (e.g., Silver Shield®) over nitrile gloves
NIOSH-approved respirator with organic vapor/particulate cartridges
Chemical-resistant apron over a lab coat
III. Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
A. Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8]. Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
Engineering Controls: All manipulations of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one, especially those involving the solid form or the potential for aerosol generation, must be performed within a properly functioning chemical fume hood[9].
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
Handling: Use dedicated spatulas and weighing papers for solid transfers. For solutions, employ volumetric glassware and a pipette with a disposable tip to avoid cross-contamination and exposure.
Post-Handling: After completing the task, decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use gloves and any other contaminated disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves[8].
B. Emergency Procedures
In the event of an exposure, immediate action is critical:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[8][10].
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[8][10].
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][10].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][10].
C. Disposal Plan
The disposal of 1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one and any materials contaminated with it must be handled as hazardous waste.
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes excess solid, solutions, contaminated labware (pipette tips, weighing papers), and used PPE[9][11]. Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents[9].
Containerization: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug, for liquid waste. For solid waste, a labeled, sealed bag or container is appropriate.
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-[2-Bromo-4-(trifluoromethyl)phenyl]imidazolidin-2-one," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas, until it is collected by trained EHS personnel[9].
Final Disposal: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility[9]. This process is necessary to break down the stable chemical structure and prevent environmental contamination[12].
IV. Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.
Caption: PPE selection workflow for handling the compound.
Caption: Disposal workflow for the compound and its waste.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the health and safety of your team.
References
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Personal Protective Equipment Selection Guide. University of Texas at Austin. [Link]
Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University. [Link]
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
Safety Data Sheet for a trifluoromethyl compound. Kanto Chemical Co., Inc. [Link]
Material Safety Data Sheet for a trifluoromethyl compound. [Link]